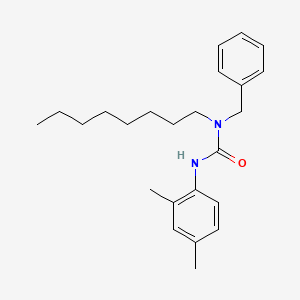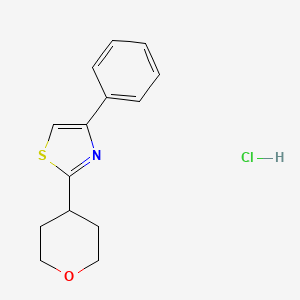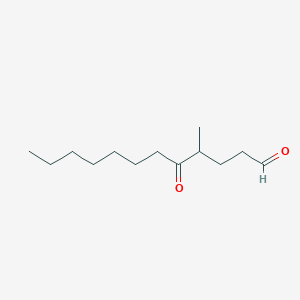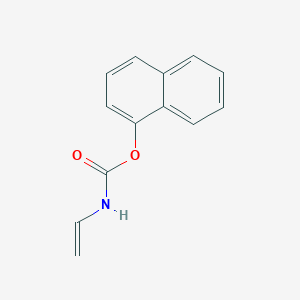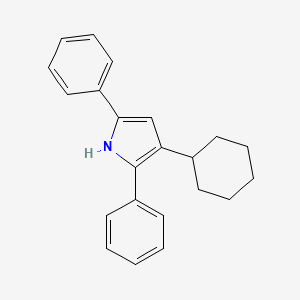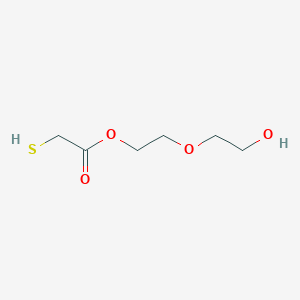
2-(2-Hydroxyethoxy)ethyl sulfanylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxyethoxy)ethyl sulfanylacetate is an organic compound with the molecular formula C6H12O4S It is a derivative of ethylene glycol and contains both hydroxyl and sulfanylacetate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)ethyl sulfanylacetate typically involves the reaction of ethylene glycol with thioacetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The raw materials, ethylene glycol and thioacetic acid, are fed into the reactor in a controlled manner, and the reaction is monitored to maintain optimal conditions. The product is then purified through distillation or crystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxyethoxy)ethyl sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The sulfanylacetate group can be reduced to form a thiol or sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxyethoxy)ethyl sulfanylacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxyethoxy)ethyl sulfanylacetate involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanylacetate groups can participate in hydrogen bonding, nucleophilic attacks, and redox reactions, which can modulate the activity of enzymes, receptors, or other biomolecules. These interactions can lead to changes in cellular processes, such as signal transduction, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Hydroxyethoxy)ethyl acetate: Similar structure but lacks the sulfanylacetate group.
Ethyl sulfanylacetate: Contains the sulfanylacetate group but lacks the ethylene glycol moiety.
2-(2-Hydroxyethoxy)ethanol: Contains the ethylene glycol moiety but lacks the sulfanylacetate group.
Uniqueness
2-(2-Hydroxyethoxy)ethyl sulfanylacetate is unique due to the presence of both hydroxyl and sulfanylacetate functional groups, which confer distinct chemical reactivity and potential applications. The combination of these groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
85108-58-3 |
|---|---|
Molekularformel |
C6H12O4S |
Molekulargewicht |
180.22 g/mol |
IUPAC-Name |
2-(2-hydroxyethoxy)ethyl 2-sulfanylacetate |
InChI |
InChI=1S/C6H12O4S/c7-1-2-9-3-4-10-6(8)5-11/h7,11H,1-5H2 |
InChI-Schlüssel |
UWMGZJDVTSIVDO-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOC(=O)CS)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


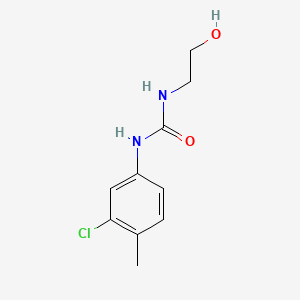
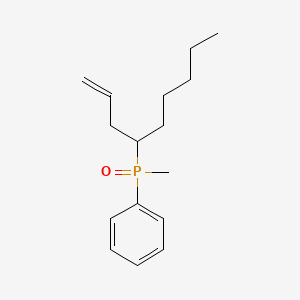
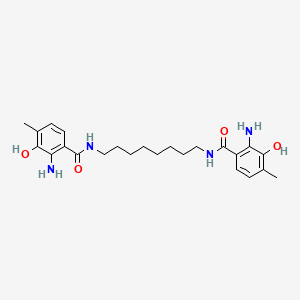
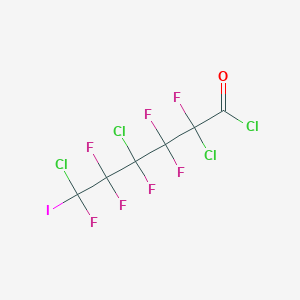
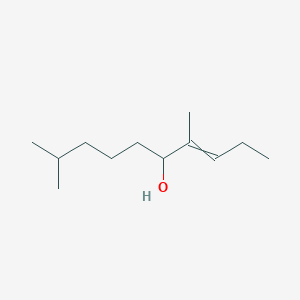
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyrimidin-5-ylcyclohex-2-en-1-one](/img/structure/B14402899.png)
